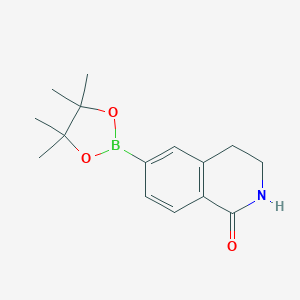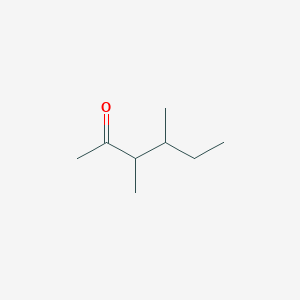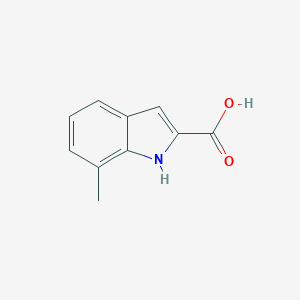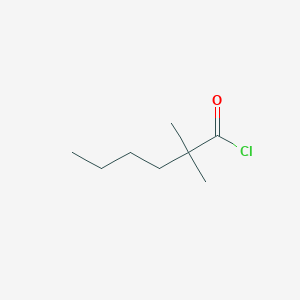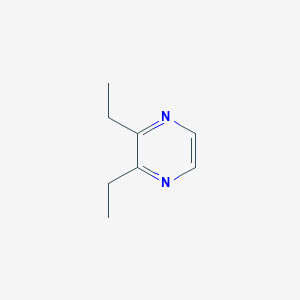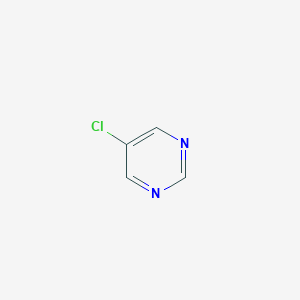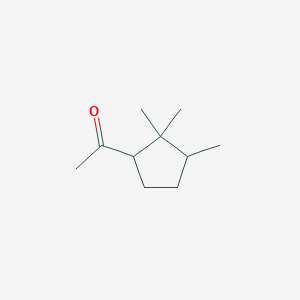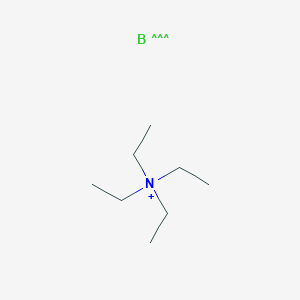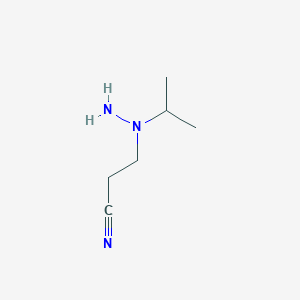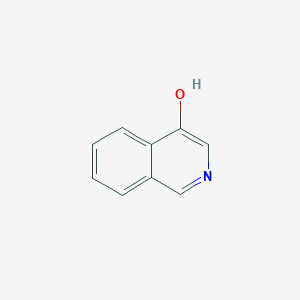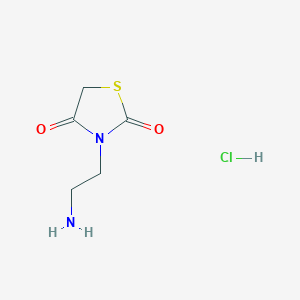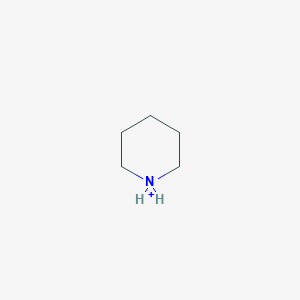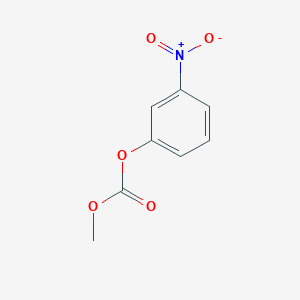
Methyl (3-nitrophenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-nitrophenyl) carbonate (MNPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPC is a colorless, crystalline solid that is soluble in organic solvents such as acetone, chloroform, and methanol.
Applications De Recherche Scientifique
Methyl (3-nitrophenyl) carbonate has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds such as 3-nitrophenylalanine, which is an important intermediate in the synthesis of peptide-based drugs. Methyl (3-nitrophenyl) carbonate has also been used as a cross-linking agent in the synthesis of polymer materials.
Mécanisme D'action
The mechanism of action of Methyl (3-nitrophenyl) carbonate is not well understood. However, it is believed that Methyl (3-nitrophenyl) carbonate may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Methyl (3-nitrophenyl) carbonate may also undergo hydrolysis in the presence of water, yielding 3-nitrophenol and methyl carbonate.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Methyl (3-nitrophenyl) carbonate. However, studies have shown that Methyl (3-nitrophenyl) carbonate has low toxicity and is not mutagenic or carcinogenic. Methyl (3-nitrophenyl) carbonate has also been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (3-nitrophenyl) carbonate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. However, Methyl (3-nitrophenyl) carbonate has limitations in terms of its reactivity and solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of Methyl (3-nitrophenyl) carbonate. One potential area of research is the development of new synthetic routes for Methyl (3-nitrophenyl) carbonate that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of Methyl (3-nitrophenyl) carbonate and its potential applications in drug discovery and development. Additionally, Methyl (3-nitrophenyl) carbonate can be explored as a potential cross-linking agent for the synthesis of new polymer materials with unique properties.
Méthodes De Synthèse
Methyl (3-nitrophenyl) carbonate can be synthesized by the reaction of 3-nitrophenol with dimethyl carbonate and a catalytic amount of potassium carbonate. The reaction is carried out in a solvent such as toluene or acetonitrile at a temperature of 80-100°C. The reaction yields Methyl (3-nitrophenyl) carbonate along with a small amount of the corresponding methyl (3-nitrophenyl) carbamate.
Propriétés
Numéro CAS |
17175-17-6 |
|---|---|
Nom du produit |
Methyl (3-nitrophenyl) carbonate |
Formule moléculaire |
C8H7NO5 |
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
methyl (3-nitrophenyl) carbonate |
InChI |
InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-3-6(5-7)9(11)12/h2-5H,1H3 |
Clé InChI |
ZYICMEKHDJABCI-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
SMILES canonique |
COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




